molecular formula C8H10ClN3O B13232358 1-(5-Chloro-2-methoxyphenyl)guanidine

1-(5-Chloro-2-methoxyphenyl)guanidine

Cat. No.: B13232358
M. Wt: 199.64 g/mol
InChI Key: ABXQGASFIGRTQU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 5-chloro-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)guanidine typically involves the reaction of 5-chloro-2-methoxyaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the employment of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methoxyphenyl)guanidine
  • 1-(4-Chloro-2-methoxyphenyl)guanidine
  • 1-(5-Chloro-2-methoxyphenyl)urea

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and methoxy groups can enhance its binding affinity and specificity compared to other similar compounds .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

ABXQGASFIGRTQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C(N)N

Origin of Product

United States

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